2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2309587-54-8
VCID: VC6447835
InChI: InChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2
SMILES: C1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F
Molecular Formula: C15H19FN2O2
Molecular Weight: 278.327

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one

CAS No.: 2309587-54-8

VCID: VC6447835

Molecular Formula: C15H19FN2O2

Molecular Weight: 278.327

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one - 2309587-54-8

Description

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a complex organic compound that belongs to the category of heterocyclic compounds. It features a unique structure, incorporating both aromatic and aliphatic components, which makes it of significant interest in medicinal chemistry. This compound is particularly noted for its potential biological activities, especially as a sodium channel inhibitor, which could be beneficial in managing neurological conditions such as pain.

Chemical Data:

PropertyDescription
Molecular FormulaNot explicitly provided in the search results, but typically involves C, H, F, N, and O atoms.
Molecular WeightNot specified in the search results.
SynthesisOften involves multi-step reactions, including the Horner–Wadsworth–Emmons reaction.

Synthesis Methods

The synthesis of 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves complex multi-step reactions. A common approach includes using the Horner–Wadsworth–Emmons reaction, which facilitates the formation of substituted alkenes from aldehydes and ketones using phosphonate esters. Starting materials such as 2-(dimethoxyphosphoryl)acetate and azetidin-2-one are often used in a dry solvent like tetrahydrofuran (THF). The reaction is quenched with water, followed by extraction with ethyl acetate and purification through column chromatography.

Biological Activity and Potential Applications

This compound is primarily of interest due to its potential as a sodium channel inhibitor. Sodium channels play crucial roles in neuronal excitability and are implicated in various neurological disorders. Similar compounds have shown inhibitory effects on sodium channels such as Nav 1.7, which is associated with pain signaling pathways. The binding affinity and inhibition potency can be quantitatively assessed through electrophysiological studies and receptor binding assays.

Potential Applications:

ApplicationDescription
Pain ManagementPotential therapeutic agent targeting sodium channels for pain management.
Neurological ConditionsMay be used to treat other neurological conditions due to its effects on sodium channels.

Spectroscopic Analysis

Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for understanding the chemical structure and properties of 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one. IR spectroscopy can reveal characteristic absorption bands corresponding to carbonyl groups, while NMR spectra provide insights into the chemical environment of hydrogen atoms within the molecule.

Chemical Reactivity

The compound can participate in various chemical reactions typical for heterocycles. For example, nucleophilic substitutions may occur at the aromatic ring or at the carbonyl carbon, leading to further functionalization. Additionally, reactions involving azetidines often include cycloadditions or ring-opening processes under specific conditions.

CAS No. 2309587-54-8
Product Name 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one
Molecular Formula C15H19FN2O2
Molecular Weight 278.327
IUPAC Name 2-(4-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
Standard InChI InChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2
Standard InChIKey MLEQQYQWTIHNNK-UHFFFAOYSA-N
SMILES C1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F
Solubility not available
PubChem Compound 137964852
Last Modified Jul 25 2023

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